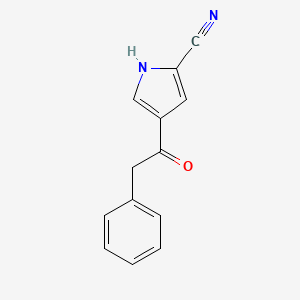
4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile
Übersicht
Beschreibung
Phenylacetyl is a moiety that is often found in various chemical compounds . It consists of a phenyl group (a ring of 6 carbon atoms) attached to an acetyl group (a carbon atom double-bonded to an oxygen atom and single-bonded to a methyl group). Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. The carbonitrile group (-CN) is a functional group in organic chemistry where a cyano group is attached to a carbon atom .
Synthesis Analysis
The synthesis of compounds similar to “4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile” often involves complex organic reactions . For example, phenylacetyl chloride can be prepared by the hydrolysis of benzyl cyanide .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely be complex due to the presence of multiple functional groups. The phenylacetyl group would contribute a six-membered carbon ring, while the pyrrole group would contribute a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
Phenylacetic acid, a compound related to phenylacetyl, undergoes various chemical reactions. For example, it can undergo ketonic decarboxylation to form ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For example, phenylacetyl chloride is a white solid with a strong honey-like odor .Wissenschaftliche Forschungsanwendungen
4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties, inhibiting the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been investigated for its antibacterial and antifungal properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as “(2e)-n-hydroxy-3-[1-methyl-4-(phenylacetyl)-1h-pyrrol-2-yl]prop-2-enamide”, have been found to target histone deacetylase 8 . This enzyme plays a crucial role in the regulation of gene expression.
Mode of Action
For instance, compounds with a phenylacetyl moiety have been shown to inhibit the activity of certain enzymes .
Biochemical Pathways
The compound “4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile” might be involved in the phenylacetate catabolic pathway, which is a common metabolic route for the degradation of aromatic compounds in bacteria . This pathway involves the transformation of dietary phenylalanine into phenylacetic acid (PAA), which is a critical step in the production of phenylacetylglutamine, a metabolite linked to atherosclerotic cardiovascular disease .
Result of Action
Compounds involved in the phenylacetate catabolic pathway have been associated with various biological effects, including the modulation of gene expression and the metabolism of aromatic compounds .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is present. For instance, the activity of enzymes involved in the phenylacetate catabolic pathway can be influenced by the availability of oxygen .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile in lab experiments is that it has been shown to be relatively non-toxic to normal cells. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile. One area of interest is the development of this compound as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound, as well as its efficacy in clinical trials. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Future studies are needed to determine the mechanism of action of this compound in these diseases and to determine the optimal dosage and delivery method for this compound. Finally, further studies are needed to determine the potential antibacterial and antifungal properties of this compound, and to explore its potential use in the treatment of infectious diseases.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the phenylacetate catabolic pathway, such as phenylacetate-CoA ligase (PaaK) and the PaaABCE monooxygenase complex . These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the conversion of phenylacetate to phenylacetyl-CoA and subsequent metabolic steps.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the phenylacetate catabolic pathway, leading to changes in metabolic flux and the production of key metabolites . Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby altering cellular responses and functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active site of phenylacetate-CoA ligase (PaaK), inhibiting its activity and preventing the conversion of phenylacetate to phenylacetyl-CoA . This inhibition can lead to downstream effects on the phenylacetate catabolic pathway and related metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, disruption of metabolic pathways, and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylacetate catabolic pathway. This compound interacts with enzymes such as phenylacetate-CoA ligase (PaaK) and the PaaABCE monooxygenase complex, facilitating the conversion of phenylacetate to phenylacetyl-CoA and subsequent metabolic steps . These interactions are essential for the compound’s role in metabolic processes, as they influence the production of key metabolites and the overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active or passive transport mechanisms, depending on its chemical properties and interactions with cellular transporters . Once inside the cell, this compound can localize to specific cellular compartments or tissues, where it exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can accumulate in organelles such as the mitochondria, endoplasmic reticulum, or nucleus, where it interacts with specific biomolecules and influences cellular processes . The localization of this compound within these compartments can affect its activity and function, highlighting the importance of understanding its subcellular distribution.
Eigenschaften
IUPAC Name |
4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-12-7-11(9-15-12)13(16)6-10-4-2-1-3-5-10/h1-5,7,9,15H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASUFSLEJBVBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate](/img/structure/B3126987.png)
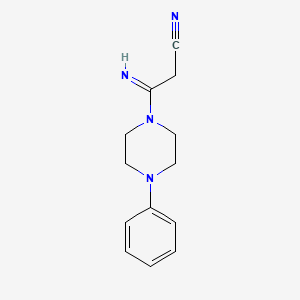
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-phenylethanone](/img/structure/B3127005.png)
![5-(Trifluoromethyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B3127013.png)
![2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3127019.png)
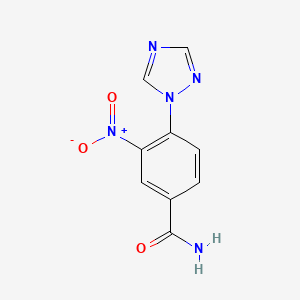

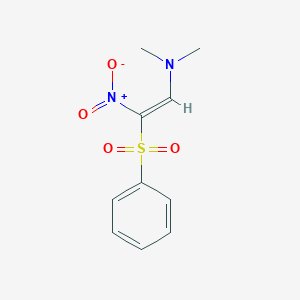
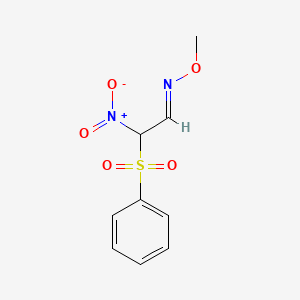


![1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazino)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3127085.png)
![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3127097.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B3127100.png)